N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide
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Overview
Description
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is a complex organic compound that features a benzamide core with a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . The reaction is carried out in a microflow system to optimize the reaction kinetics and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism depends on the specific biological context and the target receptor.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance in Parkinson’s disease research.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is unique due to its specific combination of a benzamide core with a tetrahydrobenzothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
444156-08-5 |
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Molecular Formula |
C23H21NO2S |
Molecular Weight |
375.5g/mol |
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H21NO2S/c1-15-11-13-17(14-12-15)22(26)24-23-20(18-9-5-6-10-19(18)27-23)21(25)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,26) |
InChI Key |
LKWVBODZPXIGNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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